3-Methoxy-1,2-thiazole-5-carbaldehyde
Overview
Description
3-Methoxy-1,2-thiazole-5-carbaldehyde is an organic compound with the molecular formula C5H5NO2S It is a heterocyclic compound containing a thiazole ring substituted with a methoxy group at the 3-position and an aldehyde group at the 5-position
Mechanism of Action
Target of Action
It’s worth noting that thiazole derivatives, which include this compound, have been found in many important synthetic drug molecules and have shown to bind with high affinity to multiple receptors .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets, leading to a range of effects . For instance, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives have been associated with a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
3-Methoxy-1,2-thiazole-5-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of other complex molecules. It interacts with various enzymes and proteins, facilitating reactions that are crucial for cellular functions. For instance, it has been observed to participate in nucleophilic substitution reactions, where it acts as an electrophile due to the presence of the aldehyde group. This interaction is essential for the formation of new carbon-carbon bonds, which are fundamental in organic synthesis .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of certain kinases, which are enzymes that play a pivotal role in signal transduction pathways. By altering kinase activity, this compound can affect various cellular responses, including proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been found to inhibit certain enzymes by forming covalent bonds with their active sites. This inhibition can lead to changes in enzyme activity, ultimately affecting metabolic pathways and cellular functions. Additionally, this compound can induce changes in gene expression by interacting with transcription factors, thereby influencing the transcriptional regulation of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound has been observed to enhance certain metabolic pathways, leading to improved cellular function. At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage. These adverse effects are likely due to the compound’s ability to generate reactive oxygen species, which can damage cellular components .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for the metabolism of various endogenous and exogenous compounds. The compound can influence metabolic flux by altering the activity of these enzymes, leading to changes in metabolite levels. This interaction is essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions are crucial for the compound’s localization and accumulation in target tissues. For instance, it has been observed to bind to albumin, a major transport protein in the blood, facilitating its distribution to various organs. This binding interaction is essential for the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound has been found to localize in specific cellular compartments, such as the mitochondria and the endoplasmic reticulum. This localization is critical for its activity and function, as it allows the compound to interact with specific biomolecules and exert its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1,2-thiazole-5-carbaldehyde typically involves the reaction of appropriate thiazole derivatives with methoxy and aldehyde functional groups. One common method involves the reaction of 4-chloro-2-methoxy-1,3-thiazole-5-carbaldehyde with sodium hydroxide in methanol at 50°C for several hours . The product is then purified by drying over sodium sulfate and fractionating under reduced pressure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1,2-thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
Oxidation: 3-Methoxy-1,2-thiazole-5-carboxylic acid.
Reduction: 3-Methoxy-1,2-thiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-1,2-thiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: Another heterocyclic compound with similar structural features.
3-Methoxy-2-methyl-9H-carbazole: A compound with a methoxy group and a heterocyclic ring.
Uniqueness
3-Methoxy-1,2-thiazole-5-carbaldehyde is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its combination of a methoxy group and an aldehyde group makes it a versatile intermediate for various synthetic applications.
Properties
IUPAC Name |
3-methoxy-1,2-thiazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c1-8-5-2-4(3-7)9-6-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOZCSISIDTCFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSC(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300768-05-2 | |
Record name | 3-methoxy-1,2-thiazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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